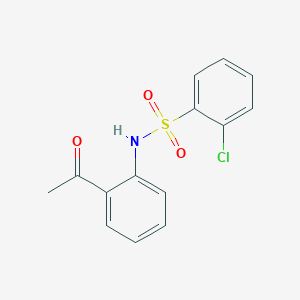
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of readily available inexpensive precursors and easy-to-handle reagents . For instance, the synthesis of “2,4-dicarbo substituted quinazoline 3-oxides” involves the conversion of oximes derived from the N-(2-acetylphenyl)acetamides .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can be complex . For instance, the formation of oximes and hydrazones involves the reaction of a carbonyl compound with hydroxylamine or hydrazine .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Crystallography
Efficient Synthesis Routes : A study demonstrates an efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, highlighting its excellent yields, short reaction times, and high purity. The chemical structure was elucidated using 1H-NMR, FT-IR, and UV-Vis spectroscopy, with its crystal structure determined by single-crystal X-ray analysis, showcasing the molecule's V-shape conformation and the dihedral angle between the two substituted benzene rings (Kobkeatthawin et al., 2017).
Conformational Variability : Research on sulfonamide-chalcone hybrids, prepared from derivatives similar to N-(2-acetylphenyl)-2-chlorobenzenesulfonamide, reveals conformational variability. These structures exhibit different levels of planarity in their chalcone molecular backbones and variations in the benzenesulfonamide moiety. The compounds were assessed for cytotoxic activity against cancer cell lines, with para-nitro compounds showing significant activity (Castro et al., 2015).
Biological Activities
Carbonic Anhydrase Inhibitory Effects : Another study reports the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, derived by methods involving microwave irradiation. These derivatives showed potent inhibitory effects on human carbonic anhydrase isoenzymes, indicating potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Gul et al., 2016).
Anticancer and Antimicrobial Properties : Derivatives synthesized from reactions involving similar compounds have exhibited excellent in vitro antitumor activity against cell lines like HepG2 and MCF-7. Additionally, some of these derivatives have shown potential interactions against specific viral enzymes, suggesting their applicability in antiviral therapy (Fahim & Shalaby, 2019).
Pharmacokinetics and Drug Development
- Population Pharmacokinetics : Indisulam, a novel sulfonamide anticancer agent closely related to this compound, has undergone extensive pharmacokinetic analysis. A population pharmacokinetic model was developed across four phase I studies, demonstrating the importance of body-surface area in dosing and highlighting the compound's nonlinear pharmacokinetics (van Kesteren et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-6-2-4-8-13(11)16-20(18,19)14-9-5-3-7-12(14)15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEHGTCFLMYWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2727485.png)
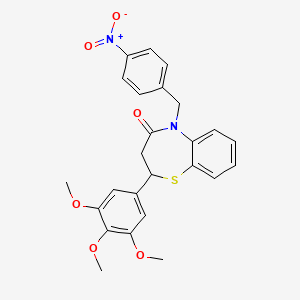
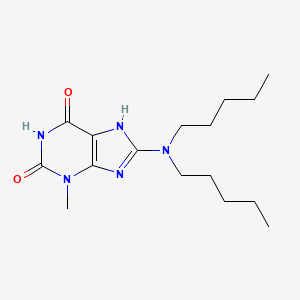
![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2727491.png)
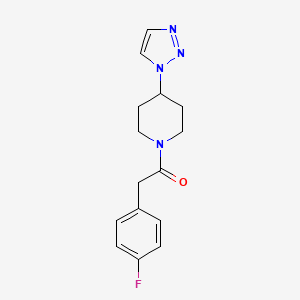

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2727494.png)
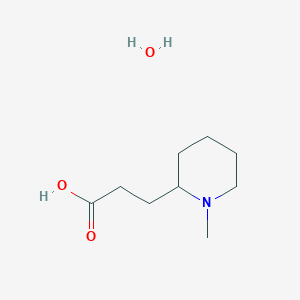
![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2727500.png)
![N-[(2-methoxyphenyl)methyl]-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2727501.png)
![4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2727502.png)

